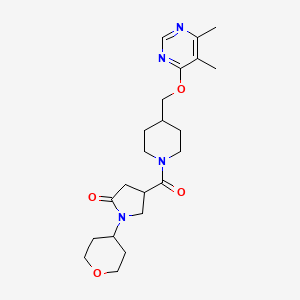
4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H32N4O4 and its molecular weight is 416.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a synthetic organic molecule characterized by its complex structure, which includes multiple heterocyclic rings. The presence of piperidine and pyrimidine moieties suggests potential biological activities, including enzyme inhibition and receptor modulation. This article explores the known biological activities of this compound, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C21H30N4O3, and its structure can be represented as follows:
This compound features:
- A piperidine ring , which is known for its role in various pharmacological activities.
- A pyrimidine moiety , often associated with nucleic acid interactions.
- A tetrahydro-pyran ring , contributing to the overall structural complexity.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibitory activity. The presence of the pyrimidine and piperidine rings in this compound suggests it may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that the compound could potentially inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management.
Receptor Modulation
The compound's structure implies potential interactions with various receptors. Compounds containing pyrimidine and piperidine structures have been evaluated for their efficacy in modulating G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. For example, studies have suggested that similar compounds can act as antagonists or agonists at specific GPCRs, influencing physiological responses such as inflammation and pain .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine | Pyridine structure | Antimicrobial properties |
| 5-Fluoroindole | Indole structure with fluorine substitution | Anticancer activity |
| 1-(4-Pyridyl)-3-methylurea | Contains pyridine and urea | Antidiabetic effects |
These compounds illustrate variations in substituents that significantly affect biological activity. The unique combination of trifluoromethyl and pyrimidine groups in the target compound may confer distinct pharmacological properties not observed in others.
Case Studies
In a recent study investigating similar compounds, researchers found that certain derivatives exhibited significant anti-inflammatory effects through modulation of cytokine production. These findings suggest that derivatives of the target compound may also possess similar therapeutic potential.
Another case study focused on the synthesis of related compounds demonstrated their effectiveness as selective inhibitors of specific kinases involved in cancer progression. This highlights the importance of structural modifications in enhancing biological activity .
The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level:
- Binding to Enzymes/Receptors : The structural components may allow binding to active sites on enzymes or receptors, altering their activity.
- Influencing Signal Transduction Pathways : By modulating receptor activity, the compound could influence downstream signaling pathways involved in various physiological processes.
Properties
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-15-16(2)23-14-24-21(15)30-13-17-3-7-25(8-4-17)22(28)18-11-20(27)26(12-18)19-5-9-29-10-6-19/h14,17-19H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKOAZLVJKFFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














